molecular formula C17H26ClN3O3 B2526481 2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one CAS No. 2411252-67-8

2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one

Cat. No.: B2526481
CAS No.: 2411252-67-8
M. Wt: 355.86
InChI Key: JXDHVJHCWFVNFE-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, an oxadiazole ring, and a methoxycyclopentyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one typically involves multiple steps. The process begins with the preparation of the piperidine and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, solvents like dichloromethane, and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and oxadiazole derivatives, such as:

Uniqueness

What sets 2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClN3O3/c1-12(18)15(22)21-9-5-13(6-10-21)11-14-19-16(20-24-14)17(23-2)7-3-4-8-17/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDHVJHCWFVNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=NC(=NO2)C3(CCCC3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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